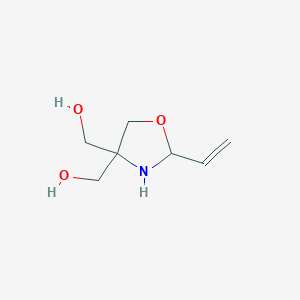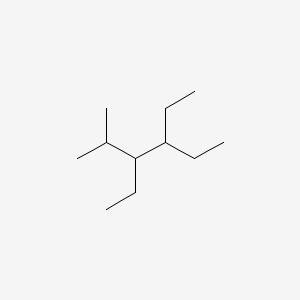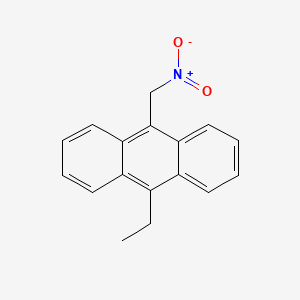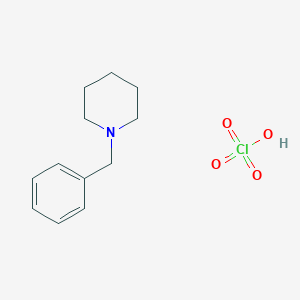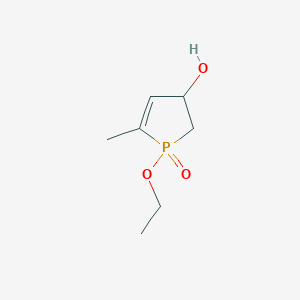
1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound It features a phospholane ring, which is a five-membered ring containing phosphorus
Preparation Methods
The synthesis of 1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl alcohol, methyl ketone, and phosphorus trichloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the phospholane ring.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphines or phosphine oxides.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, phosphines, and substituted phospholanes.
Scientific Research Applications
1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism.
Comparison with Similar Compounds
1-Ethoxy-3-hydroxy-5-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one can be compared with other similar compounds such as:
Phospholanes: These compounds share the phospholane ring structure but differ in their substituents.
Phosphonates: These compounds contain a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom.
Phosphines: These compounds have a phosphorus atom bonded to three alkyl or aryl groups.
Properties
CAS No. |
61388-54-3 |
|---|---|
Molecular Formula |
C7H13O3P |
Molecular Weight |
176.15 g/mol |
IUPAC Name |
1-ethoxy-5-methyl-1-oxo-2,3-dihydro-1λ5-phosphol-3-ol |
InChI |
InChI=1S/C7H13O3P/c1-3-10-11(9)5-7(8)4-6(11)2/h4,7-8H,3,5H2,1-2H3 |
InChI Key |
SNFSPYDOWQHFQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)CC(C=C1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


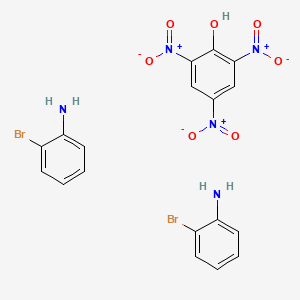
![1,3,5,7-Tetraphenyl-6H-cyclohepta[c]tellurophen-6-one](/img/structure/B14566589.png)

![1,4-dichloro-2-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14566601.png)
![Acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester](/img/structure/B14566603.png)
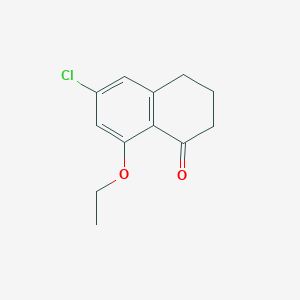
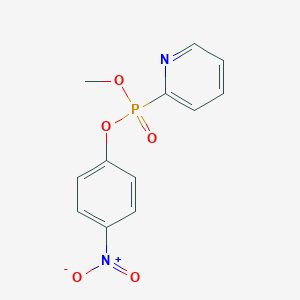
![3-[(Hexadecanoyloxy)methyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14566632.png)
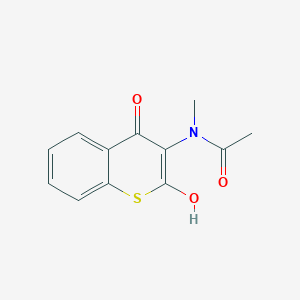
silane](/img/structure/B14566647.png)
